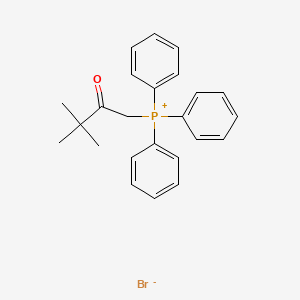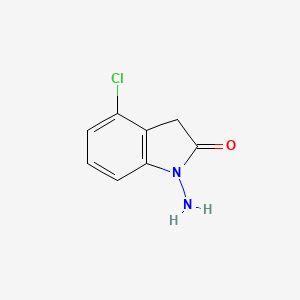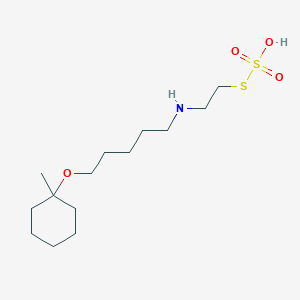
S-2-((5-(1-Methylcyclohexyloxy)pentyl)amino)ethyl thiosulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-2-((5-(1-Methylcyclohexyloxy)pentyl)amino)ethyl thiosulfate: is a chemical compound with the molecular formula C14H29NO4S2 and a molecular weight of 339.51 g/mol . This compound is characterized by the presence of a thiosulfate group, which is known for its applications in various chemical reactions and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-2-((5-(1-Methylcyclohexyloxy)pentyl)amino)ethyl thiosulfate involves multiple steps. One common method includes the reaction of 5-(1-Methylcyclohexyloxy)pentylamine with 2-chloroethyl thiosulfate under controlled conditions. The reaction typically requires a solvent such as dimethylformamide and a base like triethylamine to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The reaction conditions are carefully monitored, including temperature, pressure, and reaction time, to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
S-2-((5-(1-Methylcyclohexyloxy)pentyl)amino)ethyl thiosulfate undergoes various types of chemical reactions, including:
Oxidation: The thiosulfate group can be oxidized to form .
Reduction: The compound can be reduced to form .
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as and are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products
Oxidation: Formation of derivatives.
Reduction: Formation of derivatives.
Substitution: Formation of various substituted amines and thiosulfates.
Scientific Research Applications
S-2-((5-(1-Methylcyclohexyloxy)pentyl)amino)ethyl thiosulfate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential role in and .
Medicine: Explored for its and properties.
Industry: Utilized in the production of specialty chemicals and pharmaceutical intermediates .
Mechanism of Action
The mechanism by which S-2-((5-(1-Methylcyclohexyloxy)pentyl)amino)ethyl thiosulfate exerts its effects involves the interaction with thiol groups in proteins and enzymes. This interaction can lead to the modification of enzyme activity and protein function . The compound may also participate in redox reactions , influencing cellular oxidative stress pathways .
Comparison with Similar Compounds
Similar Compounds
- S-2-((5-(Cyclohexyloxy)pentyl)amino)ethyl thiosulfate
- S-2-((5-(Cyclopentyloxy)pentyl)amino)ethyl thiosulfate
- S-2-((5-(Cycloheptyloxy)pentyl)amino)ethyl thiosulfate
Uniqueness
S-2-((5-(1-Methylcyclohexyloxy)pentyl)amino)ethyl thiosulfate is unique due to the presence of the 1-Methylcyclohexyloxy group, which imparts specific steric and electronic properties . These properties can influence the compound’s reactivity and interaction with biological targets , making it distinct from other similar compounds .
Properties
CAS No. |
21226-97-1 |
|---|---|
Molecular Formula |
C14H29NO4S2 |
Molecular Weight |
339.5 g/mol |
IUPAC Name |
1-methyl-1-[5-(2-sulfosulfanylethylamino)pentoxy]cyclohexane |
InChI |
InChI=1S/C14H29NO4S2/c1-14(8-4-2-5-9-14)19-12-7-3-6-10-15-11-13-20-21(16,17)18/h15H,2-13H2,1H3,(H,16,17,18) |
InChI Key |
DLPLZFSHIILHCJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCCC1)OCCCCCNCCSS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



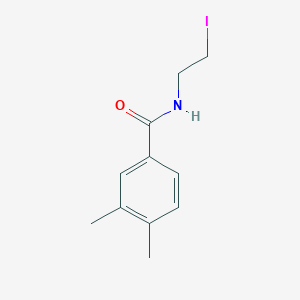
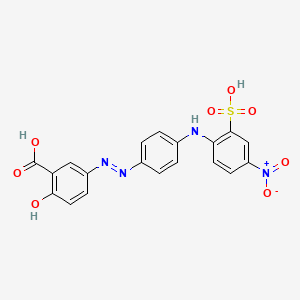

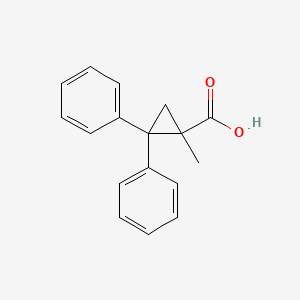
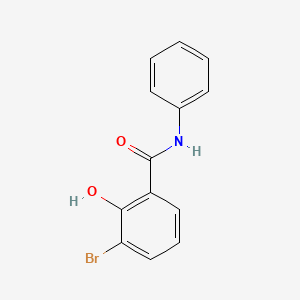
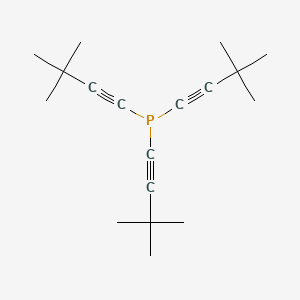

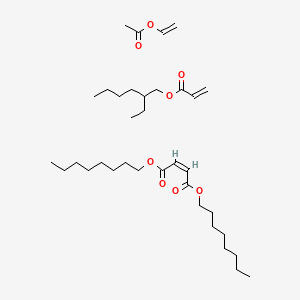
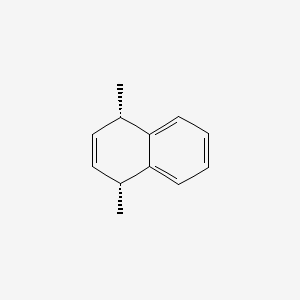
![N'-[2-(2-aminoethylamino)ethyl]ethane-1,2-diamine;2-methyloxirane](/img/structure/B14700509.png)

